6-Hydroxyhexanoic Acid

Description

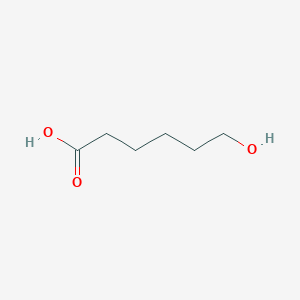

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHLYPDWHHPVAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28158-18-1 | |

| Record name | ε-Hydroxycaproic acid polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28158-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00152316 | |

| Record name | 6-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-Hydroxyhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1191-25-9 | |

| Record name | 6-Hydroxyhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxycaproic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y3OX37NM8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Hydroxyhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Natural Sources of 6-Hydroxyhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyhexanoic acid (6-HHA) is an omega-hydroxy fatty acid that has garnered significant interest as a versatile platform chemical and a monomer for the synthesis of biodegradable polymers like polycaprolactone (B3415563) (PCL). While chemical synthesis routes are well-established, there is a growing demand for sustainable production from natural and renewable sources. This technical guide provides an in-depth overview of the natural origins of this compound, focusing on its microbial biosynthesis. The document details the metabolic pathways involved, presents quantitative data from relevant studies, and outlines the experimental protocols for its identification and analysis.

Primary Natural Source: Microbial Metabolism

The principal natural source of this compound is microbial activity. It is not a common constituent of plant biopolyesters like cutin or suberin, which are primarily composed of C16 and C18 hydroxy fatty acids[1][2]. Instead, 6-HHA is an intermediate metabolite in the omega-oxidation (ω-oxidation) pathway of medium-chain fatty acids in certain bacteria[3].

Specifically, alkane-utilizing strains of bacteria, such as those from the Pseudomonas genus, are known to produce this compound through the terminal oxidation of hexanoate (B1226103) (caproic acid)[4]. This biological process serves as an alternative to the more common beta-oxidation pathway for fatty acid degradation[5][6].

The Omega-Oxidation Pathway

The biosynthesis of this compound from hexanoic acid occurs in the endoplasmic reticulum of microbial cells and involves a series of enzymatic reactions. The pathway is initiated by the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid[7][8][9].

The key steps are:

-

Hydroxylation: A monooxygenase enzyme system, often involving cytochrome P450, introduces a hydroxyl group onto the ω-carbon of hexanoic acid, forming this compound[5].

-

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase, yielding 6-oxohexanoic acid (also known as adipic semialdehyde).

-

Oxidation to Carboxylic Acid: A final oxidation step, catalyzed by an aldehyde dehydrogenase, converts the aldehyde group into a carboxylic acid, resulting in the dicarboxylic acid, adipic acid[5][8].

This compound is the initial, stable intermediate in this pathway.

Quantitative Data on Microbial Conversion

While data on the absolute concentrations of this compound in natural environments are scarce, laboratory studies provide valuable insights into the efficiency of its formation and subsequent conversion. Research on alkane-utilizing Pseudomonas species induced with n-hexane has quantified the molar yields of adipic acid from various precursors in the omega-oxidation pathway. These values indirectly reflect the metabolic flux through the this compound intermediate.

| Precursor Compound | Product | Molar Yield (%) | Bacterial Strain(s) | Reference |

| Hexanoate | Adipic Acid | 5 | Pseudomonas spp. | [4] |

| 6-Hydroxyhexanoate | Adipic Acid | 30 | Pseudomonas spp. | [4] |

| 6-Oxohexanoate | Adipic Acid | 90 | Pseudomonas spp. | [4] |

Experimental Protocols

The identification and quantification of this compound from microbial cultures typically involve sample extraction followed by chromatographic analysis, often coupled with mass spectrometry. Due to the polarity and low volatility of 6-HHA, a derivatization step is essential for gas chromatography (GC) analysis[10].

Protocol 1: Culturing of Pseudomonas for 6-HHA Production

This protocol is adapted from studies on fatty acid oxidation in Pseudomonas[4].

-

Strain and Media: Use an alkane-utilizing strain, such as Pseudomonas aeruginosa PAO. Culture in a basal mineral salts medium.

-

Induction: Induce the omega-oxidation pathway by growing the cells in the presence of an appropriate alkane, such as n-hexane (supplied via the vapor phase to avoid toxicity).

-

Biotransformation: Harvest the induced cells by centrifugation, wash with a phosphate (B84403) buffer (e.g., 50 mM, pH 7.0), and resuspend in the same buffer.

-

Substrate Addition: Add the substrate, sodium hexanoate, to the cell suspension to a final concentration of 10-20 mM.

-

Incubation: Incubate the suspension with shaking at 30°C for several hours. Collect samples periodically to monitor the formation of 6-HHA.

-

Sample Preparation: Centrifuge the collected samples to remove cells. The supernatant, containing the metabolites, is used for subsequent analysis.

Protocol 2: Extraction and Derivatization for GC-MS Analysis

This protocol outlines a general procedure for the analysis of hydroxy acids from aqueous samples like culture supernatants[10][11][12].

-

Acidification: Acidify the culture supernatant to pH 2-3 with an acid such as HCl to protonate the carboxylic acid group of 6-HHA.

-

Extraction: Perform a liquid-liquid extraction of the acidified supernatant using a suitable organic solvent, such as ethyl acetate. Repeat the extraction three times to ensure complete recovery.

-

Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to concentrate the sample.

-

Derivatization (Silylation):

-

Re-dissolve the dried extract in a small volume of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

-

Add a silylating agent. A common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with 1% trimethylchlorosilane (TMCS) as a catalyst[13][14].

-

Heat the mixture at 60-75°C for 30-60 minutes to convert the hydroxyl and carboxyl groups of 6-HHA to their trimethylsilyl (B98337) (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS).

-

GC Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Temperature Program: Start with an initial oven temperature of ~80°C, hold for 2 minutes, then ramp to ~280°C at a rate of 10-15°C/min.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-500. Identification is achieved by comparing the retention time and mass spectrum of the derivatized analyte to an authentic standard.

-

Conclusion

The primary natural source of this compound is the microbial omega-oxidation of hexanoic acid, particularly by bacteria of the genus Pseudomonas. It serves as a key intermediate in a metabolic pathway that converts medium-chain fatty acids into dicarboxylic acids. While not found in significant quantities in plants, its microbial origin presents a promising avenue for biotechnological production. Understanding the underlying metabolic pathways and mastering the analytical techniques for its detection are crucial for researchers aiming to harness these natural systems for the sustainable synthesis of this valuable platform chemical.

References

- 1. The Biopolymers Cutin and Suberin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cutin and suberin: assembly and origins of specialized lipidic cell wall scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H12O3 | CID 14490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bacterial formation and metabolism of 6-hydroxyhexanoate: evidence of a potential role for omega-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 7. microbenotes.com [microbenotes.com]

- 8. youtube.com [youtube.com]

- 9. The biological significance of ω-oxidation of fatty acids [jstage.jst.go.jp]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 14. gcms.cz [gcms.cz]

Physical and chemical properties of 6-Hydroxyhexanoic acid

An In-depth Technical Guide on the Core Physical and Chemical Properties of 6-Hydroxyhexanoic Acid

Introduction

This compound (6-HHA) is an omega-hydroxy fatty acid that serves as a versatile chemical intermediate and a biologically significant molecule.[1] Structurally, it is a six-carbon straight-chain fatty acid with a hydroxyl group at the terminal (omega) position.[1] This bifunctional nature—possessing both a carboxylic acid and a primary alcohol—allows it to undergo various chemical transformations, most notably intramolecular cyclization to form ε-caprolactone, a key monomer for the production of the biodegradable polyester, polycaprolactone (B3415563) (PCL).[2] Beyond its industrial relevance, 6-HHA is also found in biological systems, including humans, as a metabolite of fatty acid oxidation.[1] Recent studies have highlighted its potential therapeutic roles, such as protecting against obesity and insulin (B600854) resistance.[3]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. It consolidates key data into structured tables, details relevant experimental protocols, and visualizes important chemical and biological pathways.

General Information and Identifiers

Correctly identifying a chemical compound is critical for research and development. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][4][5] |

| Synonyms | 6-Hydroxycaproic acid, ε-Hydroxycaproic acid, 5-carboxypentanol | [1][4] |

| CAS Number | 1191-25-9 | [1][5] |

| Molecular Formula | C₆H₁₂O₃ | [1][4][5] |

| Molecular Weight | 132.16 g/mol | [1][6] |

| InChI Key | IWHLYPDWHHPVAA-UHFFFAOYSA-N | [1][4][5] |

| SMILES | C(CCC(=O)O)CCO | [1][4] |

Physical Properties

The physical properties of 6-HHA are fundamental to its handling, processing, and application. It is typically a low-melting solid that is hygroscopic.[1][7]

| Property | Value | Source(s) |

| Physical State | Solid, low-melting crystalline solid | [1][2] |

| Appearance | Colorless to pale yellow | [6] |

| Melting Point | 38-40 °C | [2][7] |

| Boiling Point | 113-116 °C (pressure not specified); 272-273 °C (estimated at 760 mmHg) | [2][6] |

| Density | 0.981 g/cm³ | [2][7] |

| Water Solubility | Soluble; 2.287 x 10⁵ mg/L at 25 °C (estimated) | [2][7] |

| pKa (Strongest Acidic) | 4.71 - 4.75 (Predicted) | [2] |

| logP (Octanol/Water) | -0.4 (XLogP3); -0.191 (estimated) | [1][6] |

Chemical Properties and Reactivity

The dual functionality of 6-HHA governs its chemical behavior. It can react as both a carboxylic acid (e.g., esterification, salt formation) and an alcohol (e.g., oxidation, etherification).

Intramolecular Cyclization (Lactonization) One of the most important reactions of this compound is its intramolecular esterification (lactonization) to form ε-caprolactone, a seven-membered ring.[2] This reversible reaction is typically favored at higher temperatures and under acidic conditions, which facilitate the removal of water.

Polymerization Through polycondensation, 6-HHA can form polyesters. This process involves the esterification reaction between the hydroxyl group of one molecule and the carboxylic acid group of another, releasing water. This is a key method for synthesizing certain types of aliphatic polyesters.

Oxidation The primary alcohol group of 6-HHA can be oxidized to an aldehyde and further to a carboxylic acid, yielding adipic acid (hexanedioic acid). This transformation is significant in biological systems.

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of 6-HHA.

-

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectra are available and provide detailed information about the carbon-hydrogen framework.[1][8]

-

Infrared (IR) Spectroscopy: ATR-IR spectra show characteristic absorptions for the hydroxyl (-OH) and carbonyl (C=O) functional groups.[1]

-

Mass Spectrometry (MS): GC-MS data is available, showing the fragmentation pattern of the molecule under electron ionization, which is useful for identification.[1][5]

Biological Activity and Pathways

This compound is not just a synthetic building block; it is also an endogenous metabolite.

Metabolic Pathway In several organisms, including humans, 6-HHA is an intermediate in the ω-oxidation pathway of hexanoate (B1226103) (a six-carbon fatty acid).[9] This pathway involves the hydroxylation of the terminal methyl group, followed by successive oxidations to yield adipic acid. Under certain conditions, 6-HHA can also be converted to a non-metabolizable byproduct, 2-tetrahydrofuranacetic acid.[9]

Therapeutic Potential Recent research has identified 6-HHA as a medium-chain fatty acid that can protect against high-fat diet-induced obesity and insulin resistance.[3] Studies have shown that treatment with 6-HHA can improve adipose insulin sensitivity and lower serum levels of free fatty acids and leptin in obese models.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and synthesis of this compound.

Protocol 6.1: Determination of Melting Point

The melting point is a crucial parameter for verifying the purity of 6-HHA. This protocol is based on standard capillary methods.[10][11][12]

Materials:

-

This compound sample (must be dry)

-

Capillary tubes (one end sealed)

-

Mortar and pestle (if sample is granular)

-

Melting point apparatus (e.g., Mel-Temp)

-

Thermometer

Procedure:

-

Sample Preparation: Place a small amount of the 6-HHA sample on a clean, dry surface. If the solid is crystalline or granular, gently pulverize it to a fine powder using a mortar and pestle.[12]

-

Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Repeat until the packed sample height is approximately 2-3 mm.[12]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned.

-

Heating: Begin heating the apparatus. If the approximate melting point is known (38-40 °C), heat at a medium rate until the temperature is about 15-20 °C below the expected melting point.

-

Measurement: Reduce the heating rate significantly to about 1-2 °C per minute.[12]

-

Record T-initial: Note the temperature at which the first drop of liquid becomes visible.[12]

-

Record T-final: Note the temperature at which the entire sample has completely melted into a clear liquid.

-

Melting Range: The melting point is reported as the range between T-initial and T-final. For a pure sample, this range should be narrow (0.5-2 °C). Impurities typically lower and broaden the melting range.[10]

Protocol 6.2: Conceptual Synthesis via Biocatalytic Cascade

This protocol outlines the conceptual workflow for synthesizing 6-HHA from cyclohexane (B81311) using a recombinant microbial host, such as Pseudomonas taiwanensis, engineered with a multi-enzyme cascade.[13]

Principle: A whole-cell biocatalyst is engineered to express a series of enzymes that sequentially convert the substrate (cyclohexane) into the desired product (6-HHA). This approach avoids harsh chemical reagents and can offer high selectivity.

Enzymatic Steps:

-

Step 1: A cytochrome P450 monooxygenase (Cyp) hydroxylates cyclohexane to cyclohexanol (B46403).

-

Step 2: A cyclohexanol dehydrogenase (CDH) oxidizes cyclohexanol to cyclohexanone (B45756).

-

Step 3: A cyclohexanone monooxygenase (CHMO) performs a Baeyer-Villiger oxidation on cyclohexanone to form ε-caprolactone.

-

Step 4: A lactonase (Lact) hydrolyzes the ε-caprolactone ring to yield this compound.

Safety and Handling

Proper safety precautions are essential when working with this compound.

-

Hazards: It is classified as causing skin and eye irritation and may cause respiratory irritation.[1][7]

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Minimize dust generation. Wash hands thoroughly after handling.[7]

-

Storage: 6-HHA is hygroscopic and heat-sensitive.[7] Store in a tightly closed container in a dry, cool place, often under frozen conditions (<0 °C).[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[7]

-

Decomposition: Thermal decomposition may produce carbon monoxide and carbon dioxide.[7]

Conclusion

This compound is a compound of significant interest due to its dual role as a chemical precursor and a bioactive molecule. Its well-defined physical properties, combined with the versatile reactivity of its alcohol and carboxylic acid groups, make it a valuable building block for polymers like PCL. Furthermore, its endogenous nature and emerging role in metabolic regulation open new avenues for research in drug development and therapeutics. A thorough understanding of its properties, as outlined in this guide, is fundamental for its effective and safe application in both industrial and scientific settings.

References

- 1. This compound | C6H12O3 | CID 14490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. A medium chain fatty acid, this compound (6-HHA), protects against obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 95%, may cont. variable amounts of dimer | Fisher Scientific [fishersci.ca]

- 5. Hexanoic acid, 6-hydroxy- [webbook.nist.gov]

- 6. This compound, 1191-25-9 [thegoodscentscompany.com]

- 7. 6-HYDROXYCAPROIC ACID | CAS#:1191-25-9 | Chemsrc [chemsrc.com]

- 8. spectrabase.com [spectrabase.com]

- 9. foodb.ca [foodb.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. davjalandhar.com [davjalandhar.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Frontiers | Conversion of Cyclohexane to this compound Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor [frontiersin.org]

6-Hydroxyhexanoic acid CAS number and molecular structure

An In-depth Technical Guide to 6-Hydroxyhexanoic Acid

This guide provides comprehensive technical information on this compound, including its chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry.

Chemical Identity and Molecular Structure

This compound is an omega-hydroxy fatty acid that serves as a versatile bifunctional molecule, containing both a hydroxyl and a carboxylic acid functional group. This structure makes it a valuable monomer for the synthesis of polyesters, particularly polycaprolactone, and a precursor for other important chemicals like adipic acid.

-

Molecular Formula : C₆H₁₂O₃[1]

-

IUPAC Name : this compound[1]

-

Synonyms : 6-Hydroxycaproic acid, ε-Hydroxycaproic acid[1][3]

-

Molecular Structure :

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing experimental setups, purification procedures, and for understanding the compound's behavior in various chemical environments.

| Property | Value | Unit | Source |

| Molecular Weight | 132.16 | g/mol | [1] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | - | |

| Melting Point | 40-41 | °C | [4] |

| Boiling Point | 89-90 @ 1 Torr | °C | [4] |

| Density | 1.0214 @ 20 °C | g/cm³ | [4] |

| pKa | 4.75 ± 0.10 (Predicted) | [5] | |

| Water Solubility | Soluble | [5] | |

| logP (Octanol/Water) | 0.624 (Crippen Calculated) | [3] |

Synthesis Protocols

This compound can be synthesized through various routes, including chemical hydrolysis of ε-caprolactone and biocatalytic oxidation of 1,6-hexanediol (B165255).

Chemical Synthesis: Hydrolysis of ε-Caprolactone

This method involves the ring-opening of ε-caprolactone. Both base- and acid-catalyzed procedures are possible. The base-catalyzed method is often preferred to minimize the risk of re-polymerization.

Experimental Protocol (Base-Catalyzed):

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ε-caprolactone in a suitable solvent mixture (e.g., water and ethanol (B145695) for miscibility).[6]

-

Addition of Base : Slowly add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), to the ε-caprolactone solution. A molar ratio of 1:1.1 (ε-caprolactone to base) is typical.[6]

-

Reaction Conditions : Heat the mixture to 60-80 °C and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

-

Work-up : After completion, cool the reaction mixture to room temperature. Carefully acidify the solution with a dilute acid (e.g., HCl) to protonate the carboxylate.

-

Extraction : Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate (B1210297).[6]

-

Purification : Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by column chromatography if required.[6]

Biocatalytic Synthesis from 1,6-Hexanediol

This green chemistry approach utilizes whole-cell biocatalysts, such as Gluconobacter oxydans, to selectively oxidize 1,6-hexanediol to this compound.[7][8]

Experimental Protocol (using Gluconobacter oxydans):

-

Preculture Preparation : Inoculate G. oxydans DSM 50049 into a flask containing a suitable medium (e.g., 25 g/L glycerol (B35011) and 10 g/L yeast extract, pH 5). Incubate at 30 °C with shaking (e.g., 200 rpm) for 24-48 hours.

-

Cell Harvesting : Centrifuge the culture broth (e.g., at 4700 × g for 15 minutes) to collect the cell pellet. Wash the cells twice with a buffer solution (e.g., 0.1 M sodium phosphate (B84403), pH 7).[9]

-

Biotransformation : Resuspend the washed cell pellet in 100 mM sodium phosphate buffer (pH 7) containing 1,6-hexanediol (e.g., 84.6 mM).[9]

-

Reaction Conditions : Perform the biotransformation in an incubator at 30 °C with shaking (200 rpm). Maintain the pH between 6 and 7 by adding a 0.5 N NaOH solution as needed. This pH control is crucial for selectively producing this compound and preventing further oxidation to adipic acid.[9][10]

-

Monitoring : Collect samples periodically to analyze the concentrations of the substrate and product using Gas Chromatography (GC) or HPLC.

-

Product Isolation : After the reaction, centrifuge the mixture to remove the cells. The supernatant containing this compound can be concentrated by evaporation to remove water, followed by vacuum drying to obtain the final product.[9] An isolated yield of 96.5% has been reported using this method.[9]

Analytical Protocols

Accurate quantification and characterization of this compound are critical. Gas chromatography-mass spectrometry (GC-MS) and HPLC are commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis to convert the polar hydroxyl and carboxyl groups into more volatile moieties (e.g., trimethylsilyl (B98337) esters).

Experimental Protocol (General):

-

Sample Preparation : Dry the sample containing this compound completely.

-

Derivatization : Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) in a suitable solvent like pyridine (B92270) or acetonitrile (B52724). Heat the mixture (e.g., at 70 °C for 30 minutes) to ensure complete derivatization of both the hydroxyl and carboxylic acid groups.

-

GC-MS Analysis :

-

Injection : Inject 1 µL of the derivatized sample into the GC-MS system.

-

Column : Use a non-polar or semi-polar capillary column (e.g., VF-1ms or similar).[9]

-

Oven Program : A typical temperature program starts at a low temperature (e.g., 50 °C), holds for a few minutes, and then ramps up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.[9]

-

Ionization : Use Electron Ionization (EI) at 70 eV.[11]

-

Detection : Acquire mass spectra in full scan mode (e.g., m/z 40-500) to identify the derivatized compound based on its retention time and mass fragmentation pattern.[11]

-

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be used for the quantitative analysis of this compound. Detection can be challenging due to the lack of a strong chromophore. Therefore, detection is often performed at low UV wavelengths (around 210 nm) or using a Refractive Index (RI) detector.

Experimental Protocol (General):

-

Mobile Phase : An isocratic or gradient mobile phase consisting of an aqueous buffer (e.g., dilute phosphoric acid or an acetate buffer to maintain a low pH) and an organic modifier like acetonitrile or methanol.

-

Column : A C18 reversed-phase column is typically suitable.[12]

-

Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent and filter it through a 0.45 µm syringe filter before injection.

-

Analysis :

-

Injection Volume : 5-20 µL.

-

Flow Rate : 0.5-1.0 mL/min.

-

Detection : UV detection at 210 nm.

-

Quantification : Use an external standard calibration curve prepared with pure this compound.

-

Key Pathways and Workflows

Visual diagrams of the synthesis pathways and experimental workflows provide a clear overview of the processes involved.

Caption: Synthesis pathways of this compound and its derivatives.

Caption: General experimental workflow for 6-HHA synthesis and analysis.

References

- 1. This compound | C6H12O3 | CID 14490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1191-25-9: this compound | CymitQuimica [cymitquimica.com]

- 3. Hexanoic acid, 6-hydroxy- (CAS 1191-25-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. A sustainable synthetic route for biobased this compound, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. A sustainable synthetic route for biobased this compound, adipic acid and ϵ-caprolactone by integrating bio- And chemical catalysis | Lund University [lunduniversity.lu.se]

- 11. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. quantitative hplc method: Topics by Science.gov [science.gov]

Spectroscopic Analysis of 6-Hydroxyhexanoic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 6-hydroxyhexanoic acid, a molecule of interest in various research fields, including polymer chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.68 | broad singlet | 1H | -COOH | - |

| 3.59 | triplet | 2H | H-6 (-CH₂-OH) | 6.4 |

| 2.30 | triplet | 2H | H-2 (-CH₂-COOH) | 7.5 |

| 1.65-1.48 | multiplet | 4H | H-3, H-5 | - |

| 1.40-1.26 | multiplet | 2H | H-4 | - |

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 178.9 | C-1 (-COOH) |

| 62.3 | C-6 (-CH₂-OH) |

| 34.0 | C-2 |

| 31.9 | C-5 |

| 25.1 | C-3 |

| 24.4 | C-4 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: this compound is dissolved in deuterated chloroform (B151607) (CDCl₃) to a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz NMR spectrometer.

Acquisition Parameters:

-

¹H NMR:

-

Frequency: 300 MHz

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

-

¹³C NMR:

-

Frequency: 75 MHz

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for its hydroxyl and carboxylic acid moieties.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid, hydrogen-bonded) |

| 2943, 2864 | Medium | C-H stretch (aliphatic) |

| 1711 | Strong | C=O stretch (carboxylic acid) |

| 1440-1395 | Medium | O-H bend |

| 1320-1210 | Strong | C-O stretch |

| 950-910 | Medium, Broad | O-H bend (out-of-plane) |

Experimental Protocol for ATR-IR Spectroscopy

Sample Preparation: A small amount of neat this compound is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean ATR crystal is collected prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Electron Ionization (EI) Mass Spectrometry

Table 4: Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 132 | [M]⁺ (Molecular Ion) |

| 114 | [M - H₂O]⁺ |

| 101 | [M - OCH₃]⁺ or [M - CH₂OH]⁺ |

| 87 | [M - COOH]⁺ |

| 74 | McLafferty rearrangement product |

| 60 | [CH₃COOH + H]⁺ |

| 45 | [COOH]⁺ |

Interpretation of Fragmentation: The molecular ion peak at m/z 132 is expected but may be weak or absent in EI-MS due to the instability of the primary alcohol and carboxylic acid functional groups under high energy ionization. Common fragmentation pathways include the loss of a water molecule (m/z 114), cleavage of the bond adjacent to the carbonyl group (alpha-cleavage), and the McLafferty rearrangement, which is characteristic of molecules containing a carbonyl group and a gamma-hydrogen, leading to a fragment at m/z 74.

Experimental Protocol for GC-MS

Sample Preparation and Derivatization: For GC-MS analysis, the polar hydroxyl and carboxylic acid groups of this compound are typically derivatized to increase volatility. A common method is silylation, where the sample is treated with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and heated to form the trimethylsilyl (B98337) (TMS) ether and ester.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization source is used.

Acquisition Parameters:

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

MS Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

6-Hydroxyhexanoic Acid: A Metabolite Bridging Bacterial and Human Physiology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyhexanoic acid (6-HHA) is an omega-hydroxy fatty acid that has been identified in both bacterial and human systems. In bacteria, it serves as a key intermediate in the metabolic breakdown of certain carbon sources, including alkanes and synthetic polyesters. In the context of human health, emerging research points to its role as a microbially-produced metabolite that can influence host metabolic and inflammatory pathways. This technical guide provides a comprehensive overview of the presence, metabolic pathways, and analytical methodologies related to this compound in both domains, tailored for professionals in research and drug development.

This compound in Bacteria

Metabolic Significance

This compound is a notable intermediate in the metabolism of several bacterial species, particularly those capable of utilizing n-alkanes and the biodegradable polyester, poly(ε-caprolactone) (PCL).

One of the primary pathways involving 6-HHA in bacteria is the omega-oxidation of hexanoate (B1226103) . In alkane-utilizing strains of Pseudomonas spp., n-hexane is oxidized to hexanoic acid, which then undergoes omega-hydroxylation to form this compound.[1] This is subsequently oxidized to 6-oxohexanoate (B1234620) and then to the dicarboxylic acid, adipic acid.[1] This metabolic route allows these bacteria to use alkanes as a carbon and energy source.

Furthermore, 6-HHA is a key product of the enzymatic degradation of poly(ε-caprolactone) (PCL) . A variety of microorganisms, including species of Pseudomonas, Alcaligenes, and Brevibacillus, secrete enzymes like lipases and cutinases that hydrolyze the ester bonds in PCL, releasing this compound.

The oral commensal bacterium, Streptococcus gordonii , has been identified as a producer of this compound.[2][3][4] This bacterium is a primary colonizer of tooth surfaces and plays a role in the formation of oral biofilms.[5] The secretion of 6-HHA by S. gordonii suggests a potential role for this molecule in the oral microbiome and in host-microbe interactions.[2][3][4]

Quantitative Data in Bacterial Systems

The metabolic conversion of this compound has been quantified in bacterial cultures. The following table summarizes the molar yields of adipic acid from the oxidation of 6-hydroxyhexanoate (B1236181) and related compounds by Pseudomonas spp. induced with n-hexane.[1]

| Substrate | Product | Molar Yield (%) | Bacterial Strain |

| Hexanoate | Adipic Acid | 5 | Pseudomonas spp. |

| 6-Hydroxyhexanoate | Adipic Acid | 30 | Pseudomonas spp. |

| 6-Oxohexanoate | Adipic Acid | 90 | Pseudomonas spp. |

Bacterial Metabolic Pathway: Omega-Oxidation of Hexanoate

The following diagram illustrates the omega-oxidation pathway of hexanoate to adipic acid in Pseudomonas spp., where this compound is a key intermediate.

This compound in Humans

Presence and Potential Biological Roles

This compound has been reported to be present in Homo sapiens.[6] While its endogenous metabolic pathways in humans are not as well-defined as in bacteria, its presence is, at least in part, attributable to the metabolic activity of the human microbiome, such as the oral bacterium Streptococcus gordonii.[2][3][4]

Recent research using a murine model suggests that 6-HHA can exert biological effects on the host. Specifically, it has been shown to protect against high-fat diet-induced obesity and insulin (B600854) resistance.[2][3] The study demonstrated that 6-HHA can suppress pro-inflammatory cytokine production and lipolysis in adipocytes through a Gαi-mediated signaling pathway.[2][3] These findings indicate that 6-HHA, as a bacterial metabolite, may play a role in modulating host metabolism and inflammation. One study also noted the low toxicity of this compound in human fibroblasts.

Quantitative Data in a Murine Model

The following table presents the concentrations of this compound used in a study investigating its effects on obesity and insulin resistance in a high-fat diet (HFD) murine model.[7]

| Treatment Group | Dosage | Route of Administration | Key Findings |

| HFD Mice + 6-HHA | 1.1 µg/kg or 2.2 µg/kg | Intraperitoneal injection | Reduced body weight gain, improved insulin sensitivity, decreased serum levels of free fatty acids and leptin. |

| Differentiated 3T3-L1 adipocytes + 6-HHA | 0.1 µmol/L | In vitro | Suppressed TNFα-induced IL-6 production. |

| Human gingival fibroblasts + 6-HHA | 0.1 µmol/L | In vitro | Suppressed proinflammatory cytokine production.[7] |

Signaling Pathway in Mammalian Adipocytes

The proposed signaling pathway for the action of this compound in adipocytes involves the inhibition of lipolysis and pro-inflammatory cytokine production via a Gαi-mediated mechanism.

Experimental Protocols

Detection and Quantification of this compound

The analysis of this compound in biological matrices typically requires chromatographic separation coupled with mass spectrometric detection.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the quantification of 6-HHA, often requiring derivatization to increase its volatility.

-

Sample Preparation (from bacterial culture or biological fluid):

-

Centrifuge the sample to remove cells or particulate matter.

-

Acidify the supernatant to protonate the carboxylic acid group.

-

Perform liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization (Silylation):

-

To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) or acetonitrile (B52724).

-

Incubate the mixture at an elevated temperature (e.g., 70°C) for approximately 60 minutes to allow for the complete derivatization of both the hydroxyl and carboxyl groups.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Use a non-polar capillary column (e.g., VF-1ms) for separation.

-

Employ a temperature gradient for optimal separation of analytes.

-

The mass spectrometer is typically operated in electron ionization (EI) mode, and quantification is achieved using selected ion monitoring (SIM) of characteristic fragment ions of the derivatized 6-HHA.

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of 6-HHA in complex biological samples like serum.

-

Sample Preparation (from serum):

-

Perform protein precipitation by adding a cold organic solvent such as isopropanol (B130326) or acetonitrile to the serum sample.

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly injected or subjected to a derivatization step.

-

-

Derivatization (optional but can improve sensitivity):

-

Derivatization with an agent like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to enhance ionization efficiency.

-

-

LC-MS/MS Analysis:

-

Use a reverse-phase C18 column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

The mass spectrometer is operated in negative electrospray ionization (ESI) mode.

-

Quantification is performed using multiple reaction monitoring (MRM) of the precursor-to-product ion transition specific for 6-HHA.

-

Experimental Workflow for Studying 6-HHA Effects in a Murine Model

The following diagram outlines a typical experimental workflow to investigate the in vivo effects of this compound.

Conclusion

This compound is a multifaceted molecule present in both the microbial world and in humans. In bacteria, it is a key metabolic intermediate in the degradation of hydrocarbons and synthetic polymers. In humans, its presence, likely influenced by the microbiome, is associated with potential modulatory effects on metabolic and inflammatory processes. The analytical methods outlined provide a robust framework for the accurate quantification of 6-HHA in various biological matrices. Further research into the signaling pathways and physiological effects of this compound holds promise for the development of novel therapeutic strategies targeting metabolic disorders.

References

- 1. Bacterial formation and metabolism of 6-hydroxyhexanoate: evidence of a potential role for omega-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Medium Chain Fatty Acid, this compound (6-HHA), Protects Against Obesity and Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Medium Chain Fatty Acid, this compound (6-HHA), Protects Against Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Streptococcus gordonii: Pathogenesis and Host Response to Its Cell Wall Components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C6H12O3 | CID 14490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A medium chain fatty acid, this compound (6-HHA), protects against obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Modeling of 6-Hydroxyhexanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of 6-hydroxyhexanoic acid (6-HHA), a molecule of growing interest in metabolic research and drug development. This document outlines the core computational methodologies for characterizing its physicochemical properties, potential biological activities, and molecular behavior. Due to the limited availability of dedicated theoretical studies on 6-HHA, this guide synthesizes established computational protocols for similar carboxylic acids and leverages available experimental and metabolic data.

Physicochemical Properties of this compound

A foundational aspect of theoretical modeling is the accurate prediction and understanding of a molecule's intrinsic properties. For this compound, a combination of computed and experimental data provides a comprehensive profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | PubChem[1] |

| Molecular Weight | 132.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1191-25-9 | PubChem[1] |

| Canonical SMILES | C(CCC(=O)O)CCO | PubChem[1] |

| InChI Key | IWHLYPDWHHPVAA-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 (Computed) | -0.4 | PubChem[1] |

| pKa (Strongest Acidic, Predicted) | 4.71 | FooDB[2] |

| Physical Description | Solid | Human Metabolome Database |

| Boiling Point (Predicted) | 574.91 K | Cheméo[3] |

| Melting Point (Predicted) | 328.95 K | Cheméo[3] |

| Water Solubility (Predicted) | 69.7 g/L | FooDB[2] |

Quantum Chemical Calculations

Quantum chemical calculations are indispensable for elucidating the electronic structure, geometry, and reactivity of 6-HHA at the atomic level. Density Functional Theory (DFT) is a widely used method for such investigations.

Geometric Optimization and Vibrational Analysis

A crucial first step in computational analysis is to determine the lowest energy conformation of the molecule.

Experimental Protocol: Geometry Optimization and Vibrational Frequency Calculation

-

Initial Structure Generation: A 3D structure of this compound is generated using molecular builder software.

-

Conformational Search: A systematic conformational search is performed to identify low-energy conformers. Due to the flexible alkyl chain, multiple conformers are expected.

-

Geometry Optimization: The geometries of the identified conformers are optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311+G(d,p)). The choice of functional and basis set represents a trade-off between computational cost and accuracy.

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data for validation.

Table 2: Predicted Spectroscopic and Electronic Properties (Illustrative)

| Parameter | Predicted Value | Method |

| HOMO-LUMO Gap | Value | DFT/B3LYP/6-31G(d,p) |

| Dipole Moment | Value | DFT/B3LYP/6-31G(d,p) |

| Key Vibrational Frequencies (cm⁻¹) | DFT/B3LYP/6-31G(d,p) | |

| O-H stretch (hydroxyl) | ~3600 | |

| C=O stretch (carboxyl) | ~1750 | |

| O-H stretch (carboxyl) | ~3400 |

Note: The values in this table are illustrative and would be obtained from actual DFT calculations.

pKa Prediction

The acidity of the carboxylic acid group is a critical determinant of 6-HHA's behavior in biological systems. Theoretical pKa values can be calculated using thermodynamic cycles.

Experimental Protocol: Theoretical pKa Calculation

-

Thermodynamic Cycle: The direct method, which utilizes a thermodynamic cycle involving gas-phase deprotonation and solvation free energies of the acid and its conjugate base, is commonly employed.

-

Gas-Phase Calculations: The gas-phase free energies of the neutral 6-HHA and its carboxylate anion are calculated using a high-level quantum mechanical method.

-

Solvation Energy Calculation: The solvation free energies of the proton, the neutral acid, and the anion are calculated using a continuum solvent model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

-

pKa Calculation: The pKa is then calculated using the following equation: pKa = (ΔGgas + ΔGsolv(A⁻) - ΔGsolv(HA)) / (2.303 * RT) - log[standard state concentration] where ΔGgas is the gas-phase free energy of deprotonation, and ΔGsolv represents the solvation free energies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of 6-HHA in a biological environment, such as in aqueous solution or interacting with a protein.

Experimental Protocol: Molecular Dynamics Simulation of 6-HHA in Water

-

System Setup: A simulation box is created containing one or more 6-HHA molecules and a large number of water molecules (e.g., TIP3P or SPC/E water models). The system is neutralized with counter-ions if necessary.

-

Force Field Selection: An appropriate force field is chosen to describe the inter- and intramolecular interactions. Common choices for small organic molecules include the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF).

-

Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable contacts.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure (NPT ensemble) to achieve a stable density and temperature.

-

Production Run: A long simulation (nanoseconds to microseconds) is performed to collect trajectory data for analysis.

-

Analysis: The trajectory is analyzed to calculate various properties, such as radial distribution functions (to understand solvation structure), hydrogen bonding dynamics, and conformational changes of the 6-HHA molecule over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity. For 6-HHA, QSAR could be used to predict its potential as an inhibitor or activator of a particular enzyme or receptor, based on a dataset of similar molecules with known activities.

Experimental Protocol: Development of a QSAR Model

-

Data Collection: A dataset of molecules with known biological activity (e.g., IC50 values) for a specific target is compiled. This dataset should include molecules structurally similar to 6-HHA.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule in the dataset.

-

Model Building: A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), is used to build a model that correlates the descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation (using a separate test set of molecules).

-

Prediction for 6-HHA: The validated QSAR model can then be used to predict the biological activity of 6-HHA.

Visualizations

Molecular Structure and Computational Workflow

The following diagrams illustrate the molecular structure of this compound and a general workflow for its theoretical modeling.

Metabolic and Signaling Pathways

Recent research has implicated 6-HHA in metabolic regulation. The following diagrams illustrate its known metabolic context and a proposed signaling mechanism.

The bacterial metabolism of this compound can proceed via omega-oxidation to form adipic acid.[4]

In mammals, omega-hydroxy fatty acids are also metabolized through an omega-oxidation pathway.[5] Furthermore, 6-HHA has been shown to ameliorate obesity-associated metabolic dysfunction by suppressing adipocyte lipolysis through a Gαi-mediated signaling pathway.[6][7]

Conclusion

The theoretical modeling of this compound offers a powerful avenue for understanding its chemical properties and biological roles. While dedicated computational studies on this molecule are still emerging, the application of established quantum mechanics, molecular dynamics, and QSAR methodologies can provide significant insights for researchers in drug discovery and metabolic science. The integration of computational predictions with experimental data will be crucial for fully elucidating the therapeutic potential of this intriguing medium-chain fatty acid.

References

- 1. This compound | C6H12O3 | CID 14490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. foodb.ca [foodb.ca]

- 3. Hexanoic acid, 6-hydroxy- (CAS 1191-25-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Bacterial formation and metabolism of 6-hydroxyhexanoate: evidence of a potential role for omega-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A medium chain fatty acid, this compound (6-HHA), protects against obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Medium Chain Fatty Acid, this compound (6-HHA), Protects Against Obesity and Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Hydroxyhexanoic Acid: A Technical Overview of its Chemistry, Metabolism, and Relation to Omega-Hydroxy Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-hydroxyhexanoic acid, delving into its chemical properties, metabolic pathways, and its position within the broader class of omega-hydroxy fatty acids. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction to this compound

This compound (6-HHA) is a six-carbon straight-chain fatty acid with a hydroxyl group at its terminal (omega) carbon.[1][2] This bifunctional molecule, possessing both a carboxylic acid and a hydroxyl group, exhibits versatile reactivity, making it a valuable building block in chemical synthesis and a metabolite in various biological systems.[3] It is classified as an omega-hydroxy medium-chain fatty acid.[2]

Recent research has highlighted the potential biological activities of 6-HHA, including its role in protecting against obesity and insulin (B600854) resistance, as well as its potential anti-inflammatory effects.[4] Furthermore, it serves as a key monomer for the production of polycaprolactone (B3415563) (PCL), a biodegradable and biocompatible polyester (B1180765) with numerous applications in the biomedical field.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₃ | [1][2][5] |

| Molecular Weight | 132.16 g/mol | [2][5] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 1191-25-9 | [3][5] |

| Melting Point | 38-40 °C | [5][6] |

| Boiling Point | 113-116 °C | [6] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Solubility | Soluble in water and organic solvents | [3][6] |

| SMILES | C(CCC(=O)O)CCO | [2] |

| InChI | InChI=1S/C6H12O3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2,(H,8,9) | [2] |

Synthesis and Production

This compound can be produced through both chemical synthesis and biological processes.

Chemical Synthesis: One of the traditional methods for synthesizing this compound is through the Baeyer-Villiger oxidation of cyclohexanone (B45756).[7] This reaction involves the use of a peroxy acid to convert the cyclic ketone into an ester (caprolactone), which can then be hydrolyzed to yield this compound.

Biological Production: this compound is a product of bacterial metabolism, specifically from the metabolism of caproic acid.[1][5] Recent advancements in metabolic engineering and synthetic biology have enabled the production of omega-hydroxy fatty acids, including 6-HHA, in microorganisms like Escherichia coli.[8] These strategies involve designing and engineering biosynthetic pathways and enhancing enzyme stability and activity.[8]

Relationship to Omega-Hydroxy Fatty Acids and the Omega-Oxidation Pathway

Omega-hydroxy fatty acids are a class of fatty acids characterized by a hydroxyl group at the terminal methyl carbon (the omega carbon).[9] this compound is a member of this class. The metabolism of these fatty acids often occurs through a process called omega-oxidation.

Omega-oxidation serves as an alternative pathway to the more common beta-oxidation for fatty acid degradation, particularly when beta-oxidation is impaired.[10][11] This pathway is also crucial for the synthesis of signaling molecules and the formation of biopolyesters like cutin in plants.[9][10] The process occurs primarily in the smooth endoplasmic reticulum of the liver and kidneys.[12]

The omega-oxidation pathway involves three main steps:

-

Hydroxylation: The terminal methyl group of the fatty acid is hydroxylated to form an omega-hydroxy fatty acid. This reaction is catalyzed by a mixed-function oxidase system involving cytochrome P450 enzymes (e.g., CYP4A11, CYP4F2 in humans).[9][12]

-

Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.[12]

-

Oxidation to a Dicarboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in a dicarboxylic acid.[12]

The resulting dicarboxylic acid can then undergo beta-oxidation from both ends.[11]

Below is a diagram illustrating the general omega-oxidation pathway.

Caption: The Omega-Oxidation Pathway of Fatty Acids.

Biological Roles and Applications

This compound and other omega-hydroxy fatty acids have several important biological roles and applications.

-

Metabolic Intermediate: As an intermediate in the omega-oxidation pathway, 6-HHA plays a role in fatty acid metabolism and energy production.[10]

-

Precursor to Adipic Acid: this compound can be converted to adipic acid, a key precursor for the production of nylon.[1]

-

Biodegradable Polymers: It is a monomer for the synthesis of polycaprolactone (PCL), a biodegradable polyester with applications in drug delivery, tissue engineering, and sutures.[1]

-

Potential Therapeutic Agent: Recent studies suggest that 6-HHA may protect against obesity and insulin resistance.[4] It has also been shown to downregulate inflammatory markers in adipose tissue.[4]

-

Antibacterial Properties: Some research indicates that this compound may possess antibacterial properties at low concentrations, potentially by interfering with DNA replication and protein synthesis in bacteria.[1][3][5]

Experimental Protocols: An Overview

Detailed experimental protocols for the synthesis and analysis of this compound are highly specific to the research context. However, this section provides an overview of common methodologies.

Synthesis: Baeyer-Villiger Oxidation of Cyclohexanone (Conceptual Workflow)

The synthesis of this compound from cyclohexanone via Baeyer-Villiger oxidation followed by hydrolysis can be conceptualized in the following workflow.

References

- 1. Buy this compound | 1191-25-9 [smolecule.com]

- 2. This compound | C6H12O3 | CID 14490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1191-25-9: this compound | CymitQuimica [cymitquimica.com]

- 4. A medium chain fatty acid, this compound (6-HHA), protects against obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1191-25-9 | FH30993 | Biosynth [biosynth.com]

- 6. 6-HYDROXYCAPROIC ACID | 1191-25-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Omega hydroxy acid - Wikipedia [en.wikipedia.org]

- 10. The biological significance of ω-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Toxicology Profile of 6-Hydroxyhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data available for 6-hydroxyhexanoic acid is limited. This guide provides a comprehensive overview of the existing information, supplemented by data from structurally related compounds and standardized experimental protocols, to offer a robust toxicological profile for research and development purposes.

Executive Summary

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as follows:

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[1][2][3]

-

Serious Eye Damage/Eye Irritation: Category 2 - Causes serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[1][2][3]

-

Acute Toxicity (Oral): Category 4 - Harmful if swallowed.[4]

Quantitative Toxicological Data

Direct quantitative toxicological data for this compound is largely unavailable. The following tables summarize the known information and provide a read-across assessment based on its primary metabolite, adipic acid, and its precursor, ε-caprolactone.

Table 1: Acute Toxicity Data

| Substance | Test | Species | Route | Value | Classification |

| This compound | LD50 | - | Oral | Data not available | Harmful if swallowed (Category 4)[4] |

| ε-Caprolactone (Read-across) | LD50 | Rat | Oral | 4290 mg/kg | Not classified |

| Adipic Acid (Read-across) | LD50 | Rat | Oral | > 5000 mg/kg[1] | Not classified[1] |

Table 2: Genotoxicity, Carcinogenicity, and Reproductive Toxicity

| Substance | Genotoxicity | Carcinogenicity | Reproductive/Developmental Toxicity |

| This compound | Data not available | Data not available | Data not available |

| ε-Caprolactone (Read-across) | Negative in bacterial and mammalian in vitro tests; negative in in vivo micronucleus assay | No data available | No data available |

| Adipic Acid (Read-across) | Not genetically active in a wide variety of assays[1] | Not carcinogenic in a 2-year rat feeding study[1] | No developmental toxicity observed in mice, rats, rabbits, or hamsters[1] |

Metabolic Pathway

This compound is an intermediate in the metabolism of ε-caprolactone to adipic acid. Understanding this pathway is crucial for interpreting its toxicological profile and that of its related compounds.

Potential Signaling Pathway Interaction

Recent research into the therapeutic effects of this compound in metabolic diseases has identified an interaction with Gαi-mediated signaling pathways, which are involved in suppressing lipolysis. While this is not a toxicity pathway, it demonstrates a specific biological interaction that could be relevant in broader toxicological assessments.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The following sections describe standardized methodologies based on OECD guidelines that would be appropriate for evaluating its toxicological endpoints.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD 439)

This test method is used to predict the skin irritation potential of a chemical by assessing its cytotoxicity on a reconstructed human epidermis model.[5][6][7][8][9][10]

Workflow:

Methodology:

-

Test System: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™) is used.

-

Procedure:

-

The test substance (this compound), a negative control (e.g., phosphate-buffered saline), and a positive control (e.g., 5% sodium dodecyl sulfate) are applied topically to the tissue surface.

-

After a 60-minute exposure, the tissues are rinsed and incubated for 42 hours.

-

Cell viability is then determined by the enzymatic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan salt by mitochondrial dehydrogenases of viable cells.

-

The formazan is extracted, and the optical density is measured.

-

-

Data Interpretation: A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

In Vitro Eye Irritation: Hen's Egg Test - Chorioallantoic Membrane (HET-CAM)

The HET-CAM test is a widely used alternative to in vivo eye irritation testing to assess the irritation potential of a substance on a mucous membrane.[11][12][13][14][15]

Methodology:

-

Test System: Fertilized hen's eggs incubated for 9-10 days.

-

Procedure:

-

A window is made in the eggshell to expose the chorioallantoic membrane (CAM).

-

A defined amount of this compound is applied directly to the CAM.

-

The membrane is observed for 5 minutes for signs of hemorrhage, lysis, and coagulation.

-

-

Data Interpretation: The time to the appearance of each endpoint is recorded. An irritation score is calculated based on these times. Higher scores indicate greater irritation potential.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test, based on OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[16][17][18][19][20]

Workflow:

Methodology:

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

-

Procedure:

-

The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver).

-

The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

-

-

Data Interpretation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) compared to the negative control.

Genotoxicity: In Vitro Mammalian Chromosomal Aberration Test (based on OECD 473)

This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.[1][2][21][22][23]

Methodology:

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Procedure:

-

Cell cultures are exposed to at least three concentrations of this compound, with and without metabolic activation.

-

After an exposure period of approximately 1.5 normal cell cycle lengths, the cells are treated with a metaphase-arresting substance (e.g., colcemid).

-

Cells are harvested, stained, and analyzed microscopically for chromosomal aberrations.

-

-

Data Interpretation: A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.

Reproductive/Developmental Toxicity Screening Test (based on OECD 421)

This screening test provides information on the potential effects of a substance on male and female reproductive performance and on the development of the offspring.[24][25][26][27][28]

Methodology:

-

Test System: Typically rats.

-

Procedure:

-

Male and female animals are administered this compound at three different dose levels for a period before mating, during mating, and for females, throughout gestation and lactation.

-

Endpoints evaluated include: effects on estrous cycles, mating behavior, fertility, gestation length, parturition, and offspring viability, growth, and development.

-

At the end of the study, a gross necropsy and histopathology of the reproductive organs are performed.

-

-

Data Interpretation: The findings are evaluated for any adverse effects on reproductive parameters and offspring development compared to a control group. A No-Observed-Adverse-Effect Level (NOAEL) is determined.

Conclusion

The available data indicates that this compound is a skin, eye, and respiratory irritant and may be harmful if swallowed. Due to the significant data gaps in its toxicological profile, a comprehensive risk assessment is challenging. However, a read-across analysis using data from its precursor, ε-caprolactone, and its metabolite, adipic acid, suggests a low potential for acute systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Further testing, following the standardized protocols outlined in this guide, is necessary to definitively characterize the toxicological profile of this compound. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment and engineering controls to mitigate the risks associated with its irritant properties.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. oecd.org [oecd.org]

- 3. This compound | C6H12O3 | CID 14490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. iivs.org [iivs.org]

- 9. thepsci.eu [thepsci.eu]

- 10. namsa.com [namsa.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. jsaae.or.jp [jsaae.or.jp]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. researchgate.net [researchgate.net]